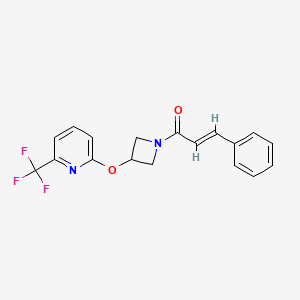

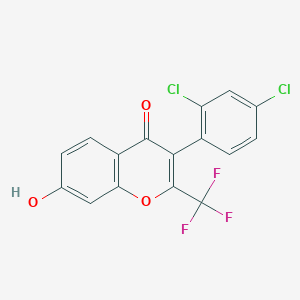

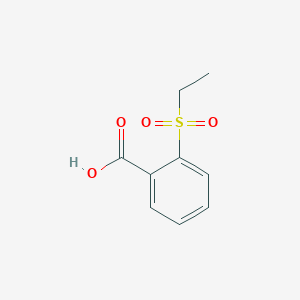

![molecular formula C26H27N3O4 B2936672 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide CAS No. 477557-53-2](/img/structure/B2936672.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The compound has been synthesized via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of heterocyclic compounds . It’s used in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This method is general, inexpensive, and versatile .

Drug Discovery

The unique structure of this compound offers potential in drug discovery. It’s a versatile tool for innovation and advancement in this field.

Catalysis

This compound is also used in catalysis. Its unique structure allows it to act as a catalyst in various chemical reactions.

Material Science

In the field of material science, this compound has diverse applications. Its unique properties make it a valuable tool for innovation and advancement in this field.

Anti-inflammatory Agent

The compound has shown potential as an anti-inflammatory agent . A molecular docking study showed a free energy of –5.26 kcal/mol, indicating that it can be a potent anti-inflammatory agent .

Tumor Inhibitory Activity

The compound has shown potential in tumor inhibitory activity . The experimental results and drug-likeness properties of the compound suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Elastase Inhibition

The compound has unique properties related to elastase inhibition . This makes it a potential candidate for the development of new drugs targeting elastase .

Free Radical Scavenging Activity

The compound also has free radical scavenging activity . This property makes it a potential antioxidant, which can be used in the prevention and treatment of diseases caused by oxidative stress .

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications and exhibits a broad spectrum of biological activities . Here’s a general overview of the properties and activities of benzimidazole compounds:

Target of Action

Benzimidazoles often target enzymes or receptors in cells. For example, some benzimidazole derivatives are known to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides .

Mode of Action

The mode of action of benzimidazoles can vary greatly depending on their specific chemical structure. Some benzimidazoles act by binding to their target proteins and inhibiting their function .

Biochemical Pathways

Benzimidazoles can affect various biochemical pathways. For instance, by inhibiting dihydrofolate reductase, they can disrupt the synthesis of DNA, RNA, and proteins, affecting cell growth and division .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADMET) properties of benzimidazoles can vary widely depending on their specific chemical structure. Some benzimidazoles are well absorbed and can be metabolized by the liver .

Result of Action

The effects of benzimidazoles at the molecular and cellular level can include the inhibition of cell growth and division, induction of cell death, and modulation of immune response .

Action Environment

The efficacy and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Future Directions

The research on imidazole-containing compounds is ongoing due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-4-31-22-15-17(16-23(32-5-2)24(22)33-6-3)26(30)29-19-12-8-7-11-18(19)25-27-20-13-9-10-14-21(20)28-25/h7-16H,4-6H2,1-3H3,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDKBRZUNQMKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

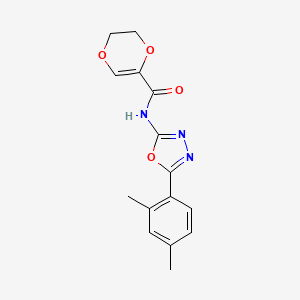

![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)

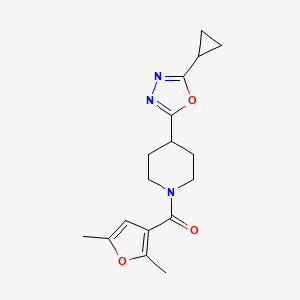

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)

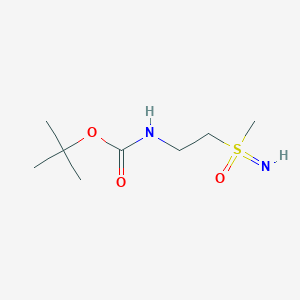

![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2936608.png)

![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)